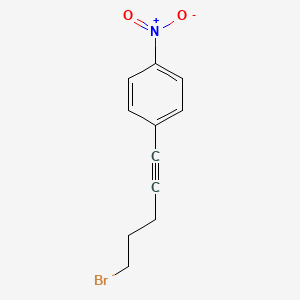
1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene
Cat. No. B8320775
M. Wt: 268.11 g/mol
InChI Key: FAWJIRYKNSHJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08394829B2
Procedure details


The title compound was synthesized in a manner analogous to that described for Intermediate 40, using Intermediate 41 as a substrate. ES/MS calcd. for C11H11BrNO2+ 268.0. Found m/z=268.1 (M+H)+.


[Compound]
Name
C11H11BrNO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1]CCCC#CC1C=CC(NC(=O)C(F)(F)F)=CC=1.Cl[CH2:21][CH2:22][CH2:23][C:24]#[C:25][C:26]1[CH:31]=[CH:30][C:29]([N+:32]([O-:34])=[O:33])=[CH:28][CH:27]=1>>[Br:1][CH2:21][CH2:22][CH2:23][C:24]#[C:25][C:26]1[CH:31]=[CH:30][C:29]([N+:32]([O-:34])=[O:33])=[CH:28][CH:27]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCC#CC1=CC=C(C=C1)NC(C(F)(F)F)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC#CC1=CC=C(C=C1)[N+](=O)[O-]
|
Step Three
[Compound]
|
Name
|
C11H11BrNO2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCC#CC1=CC=C(C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
